molecular formula C18H19N3O2S B12583612 N-(2-Furylmethyl)-2-[(2-propyl-4-quinazolinyl)sulfanyl]acetamide

N-(2-Furylmethyl)-2-[(2-propyl-4-quinazolinyl)sulfanyl]acetamide

Cat. No.: B12583612
M. Wt: 341.4 g/mol
InChI Key: AUBUDVGIPRHBSG-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-2-[(2-propyl-4-quinazolinyl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-Furylmethyl)-2-[(2-propyl-4-quinazolinyl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H19N3O2S
  • Molecular Weight : 341.48 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of furfuryl amine with a quinazoline derivative. The process can be optimized for yield and purity using various solvents and reaction conditions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the quinazoline moiety often demonstrate activity against a range of bacterial strains, including resistant pathogens.

CompoundActivityReference
This compoundModerate antimicrobial activity against E. coli
Quinazoline derivativesBroad-spectrum antimicrobial activity

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been documented in several studies. For example, derivatives of quinazoline have shown efficacy in reducing seizure activity in animal models, suggesting that this compound may possess similar properties.

StudyModel UsedFindings
Maximal Electroshock (MES)Significant reduction in seizure duration
Pentylenetetrazole-induced seizuresEffective in preventing seizures

The mechanism by which this compound exerts its biological effects is likely multifaceted. It is hypothesized that the compound interacts with neurotransmitter systems, possibly modulating GABAergic and glutamatergic pathways, which are critical in seizure activity and mood regulation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of various quinazoline derivatives, including those structurally related to this compound. Results indicated notable inhibition against Gram-positive and Gram-negative bacteria.
  • Anticonvulsant Screening : In a controlled experiment involving MES models, compounds similar to this compound were administered to assess their anticonvulsant properties, revealing promising results that warrant further investigation.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-propylquinazolin-4-yl)sulfanylacetamide

InChI

InChI=1S/C18H19N3O2S/c1-2-6-16-20-15-9-4-3-8-14(15)18(21-16)24-12-17(22)19-11-13-7-5-10-23-13/h3-5,7-10H,2,6,11-12H2,1H3,(H,19,22)

InChI Key

AUBUDVGIPRHBSG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=N1)SCC(=O)NCC3=CC=CO3

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.